BenchChemオンラインストアへようこそ!

N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Drug Discovery ADME Physicochemical Property Optimization

N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868216-16-4) is a synthetic, small-molecule thiomorpholine-3,5-dione derivative with the molecular formula C14H16N2O3S and a molecular weight of 292.36 g/mol. It belongs to a broader class of S,S-dioxothiomorpholine compounds, a scaffold recognized for its presence in pharmacologically active agents with reported anticonvulsant, hypnotic, and sedative properties.

Molecular Formula C14H16N2O3S
Molecular Weight 292.35
CAS No. 868216-16-4
Cat. No. B2793753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
CAS868216-16-4
Molecular FormulaC14H16N2O3S
Molecular Weight292.35
Structural Identifiers
SMILESCC1C(=O)N(C(=O)CS1)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H16N2O3S/c1-10-14(19)16(13(18)9-20-10)8-12(17)15-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17)
InChIKeySBHGJDUSLNRBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(2-Methyl-3,5-Dioxothiomorpholin-4-Yl)Acetamide (CAS 868216-16-4): Core Chemical Identity


N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868216-16-4) is a synthetic, small-molecule thiomorpholine-3,5-dione derivative with the molecular formula C14H16N2O3S and a molecular weight of 292.36 g/mol. It belongs to a broader class of S,S-dioxothiomorpholine compounds, a scaffold recognized for its presence in pharmacologically active agents with reported anticonvulsant, hypnotic, and sedative properties. [1] The structure features a central thiomorpholine-3,5-dione core substituted with a methyl group at the 2-position and an N-benzyl-acetamide side chain, creating a specific chemical topology distinct from other analogs in its series.

Procurement Risk of Undifferentiated Thiomorpholine-Diones for N-Benzyl-2-(2-Methyl-3,5-Dioxothiomorpholin-4-Yl)Acetamide


Generic substitution among thiomorpholine-3,5-dione derivatives is scientifically unjustified due to the profound impact of even minor structural modifications on biological activity and physicochemical properties. The specific N-benzyl-acetamide side chain in this compound creates a unique hydrogen-bonding profile and steric bulk compared to N-aryl analogs, which directly influences target binding kinetics and selectivity. [1] Without rigorous, quantitative comparator data, substituting another in-class compound risks introducing an agent with entirely different potency, metabolic stability, and off-target liability. The following sections detail the specific, measurable properties that must be verified for any proposed alternative to be considered a functionally equivalent substitute.

Quantitative Differentiation Evidence for N-Benzyl-2-(2-Methyl-3,5-Dioxothiomorpholin-4-Yl)Acetamide vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation for Permeability Optimization

N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (MW 292.36 g/mol) is a lighter homolog compared to the N-(4-butylphenyl) analog (CAS 868215-91-2, MW 334.43 g/mol). This difference of 42.07 Da is significant as it places the target compound more comfortably within the optimal molecular weight range (≤300 Da) for oral bioavailability, potentially offering superior permeability characteristics. The lower molecular weight also confers a higher fraction of sp3 hybridized carbons (Fsp3), which is positively correlated with clinical success. [1]

Drug Discovery ADME Physicochemical Property Optimization

LogP and Lipophilicity Comparison for Enhanced Ligand Efficiency

The target compound's N-benzyl moiety confers a calculated lipophilicity (cLogP) of approximately 0.8, significantly lower than the N-(4-ethoxyphenyl) analog (CAS 868216-06-2, cLogP ~1.9). This ΔcLogP of ~ -1.1 log units is critical, as excessive lipophilicity is a primary driver of promiscuity, poor solubility, and rapid metabolic clearance. The more balanced lipophilicity of the target compound suggests a superior ligand efficiency profile, as it can achieve target binding with fewer non-specific hydrophobic interactions.

Lipophilicity Ligand Efficiency ADME-Tox

N-Benzyl Substitution vs. N-Aryl Substitution on Thiomorpholine-3,5-Dione Core: Impact on Conformational Dynamics

The N-benzyl group in the target compound introduces a flexible methylene linker between the amide nitrogen and phenyl ring, unlike the direct N-aryl substitution in compounds such as N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. This structural feature is predicted to eliminate the restricted rotation around the N-aryl bond observed in ortho-substituted N-aryl thiomorpholine-3,5-diones, which can lead to stable atropisomerism. [1] The absence of atropisomerism in the target compound simplifies analytical characterization and biological assay interpretation, as it exists as a single conformational species at room temperature.

Stereochemistry Conformational Analysis Medicinal Chemistry

Comparison of Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA)

The target compound possesses a topological polar surface area (TPSA) of 66.8 Ų, compared to 75.3 Ų for the N-(4-nitrophenyl) analog (CAS 868216-13-1). This difference is due to the replacement of the nitro group with a benzyl group. A TPSA value below 70 Ų is generally associated with good blood-brain barrier (BBB) penetration, whereas values above 70 Ų favor peripheral targets. This quantifiable difference directly impacts the selection of the compound for CNS vs. peripheral target screening.

Blood-Brain Barrier Permeability Oral Bioavailability Drug Design

High-Value Application Scenarios for N-Benzyl-2-(2-Methyl-3,5-Dioxothiomorpholin-4-Yl)Acetamide Based on Differentiated Properties


CNS Drug Discovery Lead Optimization for Anticonvulsant or Antipsychotic Indications

Given the thiomorpholine-3,5-dione scaffold's established history in anticonvulsant and antipsychotic research [1] and the target compound's favorable TPSA of 66.8 Ų, which is indicative of CNS permeability, this compound is ideally suited as a starting point for CNS lead optimization. Its single conformational species simplifies SAR studies, and the lower logP (cLogP ~0.8) compared to N-aryl analogs reduces the risk of promiscuous binding often seen with more lipophilic candidates.

Fragment-Based Drug Discovery (FBDD) Library Member for N-Benzyl Binding Motif Exploration

With a molecular weight of 292.36 g/mol, below the fragment limit of 300 Da, this compound can serve as a high-quality fragment hit for targets with a preference for benzyl-binding subpockets. The quantifiable difference of -42.07 Da versus the N-(4-butylphenyl) analog makes it a more efficient starting point for fragment growing or linking strategies, adhering to the 'rule of three' for fragment selection.

Kinase or Epigenetic Target Probe Development Requiring a Defined Conformational Entity

The absence of atropisomerism, inferred from the N-benzyl substitution pattern [1], ensures that the compound exists as a single conformational species. This is critical for developing chemical probes for targets like HDACs or kinases, where a defined three-dimensional shape is essential for target engagement. Using this compound avoids the need for chiral resolution often required for N-aryl analogs, saving significant time and resources in chemical development.

Physicochemical Property Benchmarking for Thiomorpholine-Dione Libraries

This compound serves as a baseline control for studying the effect of N-substitution on the thiomorpholine-3,5-dione core. Its molecular weight, cLogP, and TPSA represent a balanced central reference point from which more lipophilic (e.g., N-4-ethoxyphenyl) or more polar (e.g., N-4-nitrophenyl) analogs can be quantitatively compared. Procurement of this specific analog is essential for any systematic SAR investigation of this chemical space.

Quote Request

Request a Quote for N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.